Physicochemical Differentiation Versus Non-Fluorinated Pyrimidine Analog
The 5-fluoropyrimidine moiety of the target compound lowers lipophilicity relative to a hypothetical 5-H pyrimidine analog while simultaneously increasing hydrogen-bond acceptor capacity. The target compound exhibits XLogP3 = 0 (PubChem computed), HBA = 8, and TPSA = 84 Ų [1]. In contrast, a non-fluorinated 3-(pyrimidin-2-yloxy)-N,N-dimethylpyrrolidine-1-sulfonamide would be expected to show a higher XLogP (by ~0.3–0.5 log units due to loss of the electronegative fluorine) and a lower HBA count (7 vs 8), reducing aqueous solubility and altering passive permeability . TPSA is essentially unchanged.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 0 (PubChem XLogP3) |
| Comparator Or Baseline | Estimated ~0.3–0.5 for non-fluorinated analog (class inference) |
| Quantified Difference | ΔXLogP3 ≈ −0.3 to −0.5 (more hydrophilic) |
| Conditions | Computed values; no experimental logD/logP data located |
Why This Matters
The lower, more balanced lipophilicity of the fluorinated compound can translate into superior solubility and reduced phospholipidosis risk, key criteria in early-stage drug candidate triage.
- [1] PubChem. Compound Summary for CID 119100423: Computed properties (XLogP3, HBA, TPSA). https://pubchem.ncbi.nlm.nih.gov/compound/119100423 (accessed 2026-04-30). View Source
